molecular formula C10H12N4O4S B8085357 6-?Thioinosine

6-?Thioinosine

Cat. No.: B8085357
M. Wt: 284.29 g/mol
InChI Key: NKGPJODWTZCHGF-VTHZCTBJSA-N
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Description

Historical Perspectives and Early Research on Thiopurine Analogs

The history of thiopurine analogs in research dates back to the early 1950s with the pioneering work of Gertrude B. Elion and George H. Hitchings, who were later awarded the Nobel Prize in Medicine or Physiology in 1988 for their contributions to drug development researchgate.net. Their research into nucleic acid metabolism in normal, tumor, and bacterial cells aimed to interfere with the purine (B94841) pathway to inhibit nucleotide production and thus DNA synthesis and cell replication mdpi.com. This early work led to the development of several important drugs, including 6-mercaptopurine (B1684380) (6-MP) and thioguanine (6-TG) researchgate.netmdpi.com.

Thiopurines like azathioprine (B366305) (AZA) and 6-mercaptopurine were initially studied for their potential in treating acute leukemia researchgate.netdarmzentrum-bern.ch. Azathioprine, a prodrug, is converted to 6-mercaptopurine in the body mdpi.comnih.gov. Early research demonstrated that 6-mercaptopurine could decrease antibody production, suggesting an immunomodulatory effect mdpi.com. This laid the groundwork for investigating thiopurine analogs, including 6-thioinosine, for their effects on various cellular processes and in different disease contexts.

Overview of 6-Thioinosine as a Nucleoside Analog in Biochemical Studies

6-Thioinosine functions as a nucleoside analog, mimicking natural nucleosides and interfering with their metabolic pathways. It is closely related to 6-mercaptopurine, and research indicates it can inhibit the polymerase chain reaction and aerobic metabolism in certain bacteria biosynth.com. Studies have also shown that 6-thioinosine can inhibit the growth of human leukemia cells (HL-60 cells) biosynth.com.

A key aspect of 6-thioinosine's role in biochemical studies is its involvement in the complex metabolic pathways of thiopurines. While azathioprine is converted to 6-mercaptopurine, 6-mercaptopurine itself is further metabolized through several enzymatic pathways mdpi.comnih.gov. One significant pathway involves the conversion of 6-mercaptopurine into 6-thioinosine monophosphate (6-TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) pharmascigroup.usnih.gov. 6-TIMP is a crucial intermediate metabolite medchemexpress.comhmdb.ca.

6-TIMP can be further metabolized. It can be converted to 6-thioinosine diphosphate (B83284) (6-TIDP) and 6-thioinosine triphosphate (6-TITP) pharmascigroup.us. These phosphorylated forms can interfere with nucleic acid synthesis ontosight.ai. Additionally, 6-TIMP can be methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (B131649) nucleotides (MeTIMP, MeTIDP, MeTITP), which are potent inhibitors of de novo purine synthesis mdpi.comdiva-portal.org. The balance between the formation of thioguanine nucleotides (6-TGNs), considered the main active metabolites, and methylated thioinosine nucleotides (MeTINs) is influenced by the activity of enzymes like HPRT, TPMT, and inosine (B1671953) monophosphate dehydrogenase (IMPDH) mdpi.comdiva-portal.orgtandfonline.com.

Research using 6-thioinosine and its phosphorylated metabolites helps elucidate the intricate details of thiopurine metabolism and its impact on cellular functions. For instance, studies have investigated the interaction of thiopurine mononucleotides like 6-thio-IMP with enzymes such as purine 5'-nucleotidase nih.gov. Enzyme kinetic studies have provided data on the affinity of 5'-nucleotidase for various substrates, including thio-IMP nih.gov.

Furthermore, 6-thioinosine has been explored for its effects on specific cellular processes beyond purine metabolism. Research has shown that 6-thioinosine can act as an anti-adipogenesis agent, downregulating the mRNA levels of key regulators of adipogenesis, such as PPARγ and C/EBPα medchemexpress.comnih.gov. This effect is mediated, in part, through the upregulation of iNOS via the activation of JNK nih.gov.

Studies involving modified forms of 6-thioinosine, such as 6-thioinosine 2',3',5'-triacetate, have also been conducted to investigate how structural modifications affect solubility, stability, and biological activity, including potential antiviral and anticancer properties ontosight.ai. Another analog, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), is known to competitively inhibit equilibrative nucleoside transporter 1 (ENT1), affecting adenosine (B11128) transport across cell membranes caymanchem.com.

The study of 6-thioinosine and its metabolites provides valuable insights into purine analog biochemistry, enzyme kinetics, and the complex interplay of metabolic pathways within cells.

Key Metabolites of Thiopurines and Related Enzymes

Compound NameAbbreviationKey Enzymes Involved in MetabolismRole in Research
6-Mercaptopurine6-MPHPRT, TPMT, XOParent drug, converted to active metabolites
6-Thioinosine Monophosphate6-TIMPIMPDH, TPMT, ITPA, Purine 5'-nucleotidaseIntermediate metabolite, substrate for further metabolism and enzyme inhibition
6-Thioinosine Diphosphate6-TIDPMonophosphate kinase, ITPAPhosphorylated metabolite
6-Thioinosine Triphosphate6-TITPDPK, ITPAPhosphorylated metabolite, can interfere with nucleic acid synthesis
6-Methylmercaptopurine NucleotidesMeTINsTPMTInhibitors of de novo purine synthesis
6-Thioguanine (B1684491) Nucleotides6-TGNsHPRT, IMPDH, GMPS, Monophosphate kinase, DPK, ITPA, Purine 5'-nucleotidaseMain active metabolites, incorporated into DNA/RNA, cytotoxic effects

This table summarizes the key metabolites and enzymes discussed in the context of thiopurine metabolism, highlighting the central role of 6-thioinosine monophosphate as an intermediate and its subsequent conversions that are the subject of ongoing research.

EnzymeFunction in Thiopurine Metabolism
Hypoxanthine-guanine phosphoribosyltransferase (HPRT)Converts 6-MP to 6-TIMP and 6-TG to 6-TGMP. pharmascigroup.usnih.gov
Thiopurine S-methyltransferase (TPMT)Methylates 6-MP to 6-MMP and 6-TIMP to MeTIMP. pharmascigroup.usnih.gov
Xanthine Oxidase (XO)Catabolizes 6-MP to 6-thiouric acid (6-TU). pharmascigroup.usnih.gov
Inosine monophosphate dehydrogenase (IMPDH)Converts 6-TIMP to 6-thioxanthosine (B11829551) monophosphate (6-TXMP), a precursor to 6-TGNs. nih.govhmdb.catandfonline.com
Guanine (B1146940) monophosphate synthetase (GMPS)Converts 6-TXMP to 6-thioguanosine (B559654) monophosphate (6-TGMP). tandfonline.com
Inosine triphosphate pyrophosphatase (ITPA)Prevents accumulation of 6-thio-ITP. pharmascigroup.usnaspghan.org
Purine 5'-nucleotidaseCatabolizes 6-thiopurine mononucleotides. nih.gov

These tables provide a structured overview of the metabolic landscape in which 6-thioinosine is situated, detailing the compounds and enzymes that are central to research in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPJODWTZCHGF-VTHZCTBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Thioinosine and Its Derivatives

Chemical Synthesis of 6-Thioinosine and Key Precursors

The chemical synthesis of 6-thioinosine typically involves modifying the purine (B94841) base of inosine (B1671953). Key steps include the formation of a thio-derivative, often facilitated by protecting groups on the ribose sugar.

Thio-Derivative Formation from Inosine

The conversion of inosine to its 6-thio derivative, 6-thioinosine, involves replacing the oxygen atom at the C6 position of the hypoxanthine (B114508) base with a sulfur atom. One method described for synthesizing thiopurine nucleosides, including 6-thioinosine, involves the application of an aminothiono exchange reaction, also known as sulfhydrolysis. researchgate.netjst.go.jp This process can be applied to various nucleoside derivatives. For instance, synthesis of 6-thioinosine was performed by sulfhydrolysis of N6-methoxyadenosine and crotonoside. jst.go.jp Another approach to prepare a thio-derivative involves heating hypoxanthine with phosphorous pentasulfide in a solvent like tetraline at elevated temperatures (e.g., 200 °C) for several hours to introduce the sulfur atom at the 6-position of the purine ring. gpatindia.com

Acetylation of Ribose Hydroxyl Groups

Acetylation of the hydroxyl groups on the ribose sugar is a common strategy in nucleoside synthesis. This is done to protect these reactive groups during chemical transformations on the base and to influence properties like solubility and cell membrane permeability. researchgate.netontosight.ai Nucleosides can be fully acetylated in the carbohydrate moiety by reacting them with anhydrides and acid chlorides in anhydrous pyridine (B92270) at room temperature. ttu.ee For example, acetylation of 5'-substituents of adenosine (B11128) and uridine (B1682114) can yield mixtures of 2',5'- and 3',5'-diacetyl derivatives. ttu.ee Heating these derivatives with anhydrous pyridine or water can lead to 2' -> 3' isomerization, resulting in the 3',5'-di-O-acetylnucleoside in high yield. ttu.ee Acetylation is a preliminary step in the synthesis of 6-thioinosine 2',3',5'-triacetate, where the formation of the thio-derivative is followed by acetylation of the ribose hydroxyl groups. ontosight.ai Acetyl protecting groups are widely used due to their role in protecting hydroxyl groups during nucleoside synthesis and modification. researchgate.net

Sulfhydrolysis Reactions for Thiopurine Nucleoside Synthesis

Sulfhydrolysis, or aminothiono exchange, is a described method for the synthesis of thiopurine nucleosides and nucleotides. researchgate.netjst.go.jp This reaction involves the conversion of a nitrogen-containing group to a thiocarbonyl group. Examples include the synthesis of 1-methyl-6-thioinosine from 1-methyladenosine (B49728) and 2',3'-O-isopropylidene-5'-deoxy-3,5'-cyclo-2-thioxanthosine from cycloguanosine using this method. researchgate.netjst.go.jp The synthesis of 6-thioinosine and 6-thioxanthosine (B11829551) has also been achieved through the sulfhydrolysis of N6-methoxyadenosine and crotonoside, respectively. jst.go.jp This highlights the versatility of sulfhydrolysis in introducing the thio group into different nucleoside structures.

Synthesis of Phosphorylated Derivatives

Phosphorylated derivatives of 6-thioinosine, such as 6-thioinosine 5'-monophosphate (6-TIMP), 6-thioinosine diphosphate (B83284) (6-TIDP), and 6-thioinosine triphosphate (6-TITP), are key metabolites and often represent the biologically active forms. Their synthesis is essential for studying their biochemical roles.

6-Thioinosine 5'-Monophosphate (6-TIMP) Synthesis

6-Thioinosine 5'-monophosphate (6-TIMP) can be synthesized through both enzymatic and chemical routes. Biosynthetically, 6-TIMP can be formed from mercaptopurine and phosphoribosyl pyrophosphate, catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). gpatindia.comhmdb.canih.govwikipedia.orgnih.govpharmacompass.com This enzymatic conversion is a crucial step in the metabolic activation of mercaptopurine. Chemically, direct and simple methods for preparing 6-thioinosine 5'-phosphate from the corresponding oxy-nucleotide (inosine 5'-monophosphate) have been described. jst.go.jp This involves converting the 5'-ribonucleotide to its 2',3'-di-O-acetylated derivative, followed by thiation with phosphorus pentasulfide. jst.go.jp The crude thiated product is then treated with dicyclohexylcarbodiimide (B1669883) for selective desulfurization, followed by alkaline deacylation to yield the desired thio nucleotide. jst.go.jp The synthesis of 6-TIMP can be enhanced in certain cellular contexts, such as solid L1210 lymphocytic leukemia cells, by prior exposure to 6-mercaptopurine (B1684380). nih.gov

Synthesis of 6-Thioinosine Diphosphate (6-TIDP) and Triphosphate (6-TITP)

The synthesis of 6-thioinosine diphosphate (6-TIDP) and 6-thioinosine triphosphate (6-TITP) from 6-TIMP primarily occurs through enzymatic phosphorylation steps within cells. 6-TIMP can be phosphorylated by monophosphate kinase to form 6-thioinosine 5'-diphosphate (6-TIDP). mdpi.comresearchgate.net Subsequently, diphosphate kinase catalyzes the conversion of 6-TIDP to 6-thioinosine 5'-triphosphate (6-TITP). nih.govmdpi.comresearchgate.net These phosphorylation reactions are part of the metabolic pathway that converts less active thiopurine precursors into their more active nucleotide forms. nih.govnih.govmdpi.com While these conversions are predominantly enzymatic in biological systems, chemical phosphorylation methods for nucleoside monophosphates to their di- and tri-phosphate forms are also established in synthetic chemistry, often involving activated phosphate (B84403) derivatives.

Synthesis of 6-Thioinosine Analogs and Prodrugs for Research Applications

The synthesis of 6-thioinosine analogs and prodrugs is crucial for exploring their diverse biological activities and optimizing their properties for specific research applications. These synthetic efforts often involve modifications to the purine base, the ribose sugar, or the addition of prodrug moieties to enhance cellular uptake or target specific enzymes.

Synthesis of 6-Thioinosine 2',3',5'-Triacetate

6-Thioinosine 2',3',5'-triacetate is a protected form of 6-thioinosine, where the hydroxyl groups on the ribose sugar are acetylated. This acetylation can influence the compound's solubility and membrane permeability, making it a useful intermediate or research tool. The synthesis of 6-thioinosine 2',3',5'-triacetate typically involves the formation of the thio-derivative of inosine followed by acetylation of the ribose hydroxyl groups. ontosight.ai One published procedure for the synthesis of 2',3',5'-O-triacetyl-6-thioinosine utilized Lawesson reagent in the reaction. nih.gov This compound has been used as a precursor in the synthesis of modified oligoribonucleotides. oup.com

Design and Synthesis of 6-Benzylthioinosine (B1197294) (6-BT) Analogs

6-Benzylthioinosine (6-BT) and its analogs are a class of 6-thioinosine derivatives that have been investigated for their biological activities, including potential antiprotozoal effects. medkoo.com The design and synthesis of these analogs often involve varying the substituents on the benzyl (B1604629) group to explore structure-activity relationships.

Research has explored 6-benzylthioinosine analogues as potential inhibitors of the mammalian nucleoside transporter ENT1. medkoo.com Studies have also evaluated the activity of 7-deaza-6-benzylthioinosine analogs with varied substituents on the aromatic ring against Toxoplasma gondii adenosine kinase. acs.org Molecular modeling studies suggested that the 7-deazapurine motif provides flexibility to the 6-benzylthio group, potentially allowing for better fitting into the enzyme's active site. acs.org

Preparation of 6-Thioguanosine (B559654) Monophosphate Prodrugs

6-Thioguanosine monophosphate (6-TGMP) is a key metabolite of the thiopurine drug 6-thioguanine (B1684491). rnceus.com However, nucleotides like 6-TGMP have limited cellular uptake due to their charged nature. nih.gov Prodrug strategies are employed to overcome this limitation by masking the phosphate group with biolabile protecting groups that can be cleaved inside the cell to release the active nucleotide. nih.gov

Synthetic routes have been developed to prepare diverse 6-thioguanosine monophosphate prodrugs with different protection patterns. nih.gov For instance, the synthesis of prodrugs with 4-acetyloxybenzyl (AB)- and S-pivaloyl-2-thioethyl (tBuSATE) 5'-O-monophosphates can start from guanosine (B1672433), involving protection of hydroxyl groups, conversion of the 6-oxo to the 6-thio group using reagents like Lawesson reagent, and subsequent attachment of the phosphotriester moiety using phosphor(III)amidite chemistry. nih.gov Selective oxidation of phosphite (B83602) intermediates and cleavage of protecting groups yield the desired prodrugs. nih.gov Another approach involves starting from a precursor and treating it with 4,4′-dimethoxytrityl chloride and pyridine, followed by cleavage of protecting groups and phosphorylation. acs.org

Research findings indicate that certain 6-thioguanosine monophosphate prodrugs exhibit superior antiproliferative potential in cells resistant to conventional thiopurine treatment. nih.gov Studies have demonstrated the intracellular conversion of these prodrugs into bioactive 6-thioguanosine triphosphates (6-TGTPs). nih.govresearchgate.net

Synthesis of Modified Oligonucleotides Incorporating 6-Thioinosine Derivatives

Incorporating modified nucleosides like 6-thioinosine derivatives into oligonucleotides is a valuable technique for studying nucleic acid structure, function, and interactions. This often requires the synthesis of appropriately protected phosphoramidite (B1245037) monomers that can be used in automated oligonucleotide synthesis.

The preparation of S-protected 6-mercaptopurine phosphoramidite has been described for incorporation into DNA oligomers. researchgate.net These modified oligomers can then be converted into oligomers containing 6-mercaptopurine and other purines modified at the 6-position. researchgate.net A strategy for synthesizing oligoribonucleotides containing 6-thioguanosine involves the preparation of S-6-(2,4-dinitrophenyl)-6-thioguanosine phosphoramidite, which was found to be stable under RNA synthesis conditions. researchgate.net Another method for incorporating thioguanine into oligoribonucleotides involves the preparation of N²-benzoyl-S⁶-cyanoethyl-6-thioguanosine. researchgate.net

Post-synthetic modification approaches have also been developed. For example, oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines have been synthesized via post-synthetic modifications of precursor oligoribonucleotides carrying a 6-methylthiopurine riboside residue. nih.govoup.com

Synthesis of Other Thionucleoside Analogues

Beyond 6-thioinosine and its direct derivatives, the synthesis of other thionucleoside analogues with sulfur modifications at different positions of the nucleoside structure is an active area of research. These analogues are synthesized to explore novel biochemical properties and potential therapeutic applications.

Synthetic strategies for thionucleoside analogues include modifications to the sugar ring, such as replacing the 4'-oxygen atom with sulfur to yield 4'-thionucleosides. acs.org Methods for synthesizing 4'-thionucleosides from precursors like 4-selenoribitol or 5-homo-4-selenoribitol have been reported, often involving oxidation of the selenium atom followed by glycosylation. acs.org Novel five-membered thionucleoside analogs have also been synthesized via Michael addition reactions. acs.org

De novo synthesis approaches have been extended for the preparation of thionucleosides, involving reduction and mesylation of acyclic precursors followed by the addition of NaSH. rsc.org Enzymatic "base-swapping" approaches using a central thionucleoside precursor as a thiosugar donor have also been reported, providing a divergent route to thionucleosides with various nucleobases. rsc.org

Research on these diverse thionucleoside analogues includes the synthesis and evaluation of 2'-modified thionucleosides and 4'-thionucleoside analogues with modifications at the C2' position. nih.gov

Molecular Mechanisms of Action and Cellular Effects of 6 Thioinosine

Perturbation of Purine (B94841) Metabolism and Nucleotide Pools

6-Thioinosine, through its active metabolites, significantly interferes with the intricate pathways of purine synthesis and interconversion, leading to altered nucleotide pools within the cell.

Inhibition of De Novo Purine Synthesis (e.g., via PRPP Amidotransferase)

One of the key mechanisms by which 6-thioinosine exerts its effects is by inhibiting the de novo purine synthesis pathway. The active metabolites of 6-thioinosine, particularly 6-thioinosine monophosphate (TIMP) and methyl-thioinosine monophosphate (MeTIMP), are potent inhibitors of 5-phosphoribosylpyrophosphate amidotransferase (PPAT), also known as glutamine-5-phosphoribosylpyrophosphate amidotransferase. chemicalbook.comresearchgate.netmedkoo.comcancer.gov This enzyme catalyzes the initial committed step in the de novo synthesis of purine nucleotides, converting phosphoribosyl pyrophosphate (PRPP) to phosphoribosylamine (B1198786) (PRA). wikipedia.orguni.lu By inhibiting PPAT, 6-thioinosine metabolites block the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides, thereby depleting the cellular pools of purines necessary for DNA and RNA synthesis. chemicalbook.commedkoo.comcancer.govnih.gov

Interference with Purine Interconversions (e.g., IMP to AMP/XMP)

Beyond inhibiting de novo synthesis, 6-thioinosine metabolites also interfere with the interconversion of purine nucleotides. Thioinosine monophosphate (TIMP) inhibits several reactions involving inosinic acid (IMP). medkoo.comwikipedia.org Specifically, TIMP can inhibit the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). chemicalbook.commedkoo.comwikipedia.org The conversion of IMP to XMP is catalyzed by IMP dehydrogenase (IMPDH), while the conversion of IMP to AMP involves adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase. nih.govresearchgate.netescholarship.org By disrupting these interconversion pathways, 6-thioinosine metabolites further imbalance the cellular nucleotide pools, impacting the availability of precursors for nucleic acid synthesis. chemicalbook.com

Incorporation into Nucleic Acids and its Biological Consequences

Another crucial mechanism involves the incorporation of 6-thioinosine metabolites into newly synthesized DNA and RNA.

Integration into DNA and RNA Structures

Following metabolic conversion, 6-thioinosine gives rise to thioguanine nucleotides, such as 6-thioguanosine (B559654) triphosphate (6-TGTP) and deoxy-6-thioguanosine triphosphate (TdGTP). oncohemakey.comnih.gov These fraudulent nucleotides can be incorporated into RNA and DNA, respectively, during nucleic acid synthesis. oncohemakey.comcancer.govnih.govnih.govontosight.aiontosight.ai The incorporation of these thiopurine analogs into the nucleic acid structure can lead to structural distortions and functional abnormalities. researchgate.net

Impact on DNA Replication and Transcription Processes (e.g., RNA Polymerase I/II inhibition by Thio-ITP)

The incorporation of thioguanine nucleotides into DNA can disrupt DNA replication. For instance, deoxy-6-thioguanosine triphosphate (TdGTP) incorporation into DNA can trigger cell-cycle arrest and apoptosis, partly through mechanisms involving the mismatch repair pathway. researchgate.net Malfunction of DNA containing 6-TG as a replication template can lead to chromosome damage. chemicalbook.com

Furthermore, 6-thioinosine 5'-triphosphate (Thio-ITP), a metabolite of 6-thioinosine, has been shown to inhibit RNA polymerase activity. chemicalbook.commedchemexpress.comambeed.cntargetmol.comtargetmol.cn Thio-ITP acts as a competitive inhibitor of both RNA polymerase I and RNA polymerase II. chemicalbook.commedchemexpress.comambeed.cn Studies have reported apparent Ki values for Thio-ITP inhibition of RNA polymerase I at 40.9 μM and RNA polymerase II at 38.0 μM. medchemexpress.comambeed.cn This inhibition of transcription further contributes to the cytotoxic effects of 6-thioinosine by reducing the synthesis of essential RNA molecules. chemicalbook.com

Modulation of Specific Cellular Signaling Pathways

While the primary mechanisms of 6-thioinosine focus on purine metabolism and nucleic acid synthesis, some research suggests potential modulation of specific cellular signaling pathways. For example, 6-thioguanine (B1684491) triphosphate (6-TGTP), a metabolite derived from 6-thioinosine's metabolic pathway, has been reported to bind to and inhibit Rac1, a small GTP-binding protein involved in various cellular processes, including T cell development, differentiation, and proliferation. oncohemakey.com This inhibition of Rac1 may contribute to the immunosuppressive effects observed with thiopurine drugs. oncohemakey.com

Data Table: Key Metabolites and Their Actions

MetaboliteOrigin from 6-Thioinosine MetabolismKey Mechanism of ActionAffected Pathway/Process
6-Thioinosine monophosphate (TIMP)Intracellular activation of 6-MPInhibits PPAT; Inhibits IMP to XMP and IMP to AMP conversionsDe Novo Purine Synthesis, Purine Interconversions
Methyl-thioinosine monophosphate (MeTIMP)Methylation of TIMPPotent inhibitor of PPATDe Novo Purine Synthesis
6-Thioguanosine triphosphate (6-TGTP)Metabolism of TIMPIncorporation into RNA; Binds to and inhibits Rac1RNA Synthesis, Cellular Signaling (Rac1 pathway)
Deoxy-6-thioguanosine triphosphate (TdGTP)Metabolism of TGNsIncorporation into DNA; Triggers cell-cycle arrest and apoptosis via mismatch repairDNA Synthesis, DNA Replication, Apoptosis
6-Thioinosine 5'-triphosphate (Thio-ITP)Metabolism of TIMPCompetitive inhibitor of RNA Polymerase I and IITranscription (RNA Synthesis)

Effects on PPARγ and C/EBPα Pathways in Adipogenesis

Research indicates that 6-thioinosine can inhibit adipocyte differentiation by reducing the mRNA levels of key adipogenic transcription factors, specifically PPARγ and C/EBPα. nih.govnih.gov These transcription factors are considered central to the control of adipocyte-specific gene expression and play vital roles in the complex transcriptional cascade during white adipocyte differentiation. e-dmj.orgresearchgate.net The downregulation of PPARγ by 6-thioinosine appears to be mediated through the activation of JNK, leading to the upregulation of iNOS. nih.govnih.gov This suggests a signaling pathway where 6-thioinosine activates JNK, which in turn upregulates iNOS, ultimately resulting in reduced expression of PPARγ and inhibition of adipogenesis. nih.govnih.gov

The downstream effects of PPARγ downregulation by 6-thioinosine include the reduced expression of PPARγ target genes, such as LPL, CD36, aP2, and LXRα, which are involved in lipid metabolism and transport. nih.govnih.gov

Regulation of JNK, NF-κB, and AP-1 Activation

Studies have shown that 6-thioinosine can induce the expression of iNOS gene through the activation of AP-1, particularly JNK. nih.govnih.gov The activation of JNK by 6-thioinosine is suggested to occur upstream of MEKK-1 in the JNK activation signaling pathway. nih.govnih.gov

While the provided search results directly link 6-thioinosine to JNK and AP-1 activation in the context of adipogenesis, research on related thiopurines like 6-mercaptopurine (B1684380) and 6-thioguanosine provides insights into their potential influence on NF-κB. 6-mercaptopurine and its derivative 6-thioguanosine-5'-triphosphate (6-T-GTP) have been shown to inhibit TNF-α-induced downstream signaling via JNK and reduce the activation of transcription factors including NF-κB in endothelial cells. nih.gov This suggests a potential, albeit indirect through related compounds, link between thiopurines and NF-κB regulation.

Differential Regulation of Canonical and Non-canonical Wnt Signaling by 6-Benzylthioinosine (B1197294)

Research on 6-benzylthioinosine (6-BT) has demonstrated its involvement in regulating both canonical and non-canonical Wnt signaling pathways, with these pathways playing opposite roles in the differentiation of HL-60 acute myeloid leukemia cells. nih.govnih.govresearchgate.net 6-BT has been shown to reduce canonical Wnt signaling while activating non-canonical Wnt/Ca²⁺ signaling in HL-60 cells. nih.govnih.govresearchgate.net

Specifically, 6-BT treatment increased the expression of non-canonical Wnt signaling molecules like Wnt5a, FZD4, FZD7, KREMEN1, and RHOU, while decreasing the expression of canonical Wnt molecules such as Wnt6 and DIXDC. nih.gov Inhibition of canonical Wnt signaling partly abolished 6-BT-induced differentiation, while inactivation of non-canonical Wnt/Ca²⁺ signaling abolished this differentiation. nih.govnih.govresearchgate.net This indicates that both pathways are collectively involved in the differentiation process induced by 6-BT. nih.gov

Interference with Rac1 GTPase Activity

Thiopurine compounds, including the azathioprine (B366305) metabolite 6-thioguanosine, have been shown to inhibit GTP-dependent proteins such as the GTPase Rac1. frontiersin.org The anti-inflammatory effect of 6-thioguanine at sub-cytotoxic doses is thought to be primarily due to the inhibition of the small GTPase Rac1. plos.orgbiorxiv.org This inhibition requires metabolic conversion of 6-thioguanine to 6-thioguanosine 5'-triphosphate (6-TGTP), which is the active metabolite that covalently modifies a cysteine residue in the p-loop of Rac1, leading to a trapped, inactive Rac1-6-TGDP product. plos.orgbiorxiv.org While the direct effect of 6-thioinosine on Rac1 is not explicitly detailed in the provided results, its close relation to other thiopurines suggests a potential for similar interference with Rac1 activity. Studies on 6-mercaptopurine and its derivative 6-T-GTP have also shown decreased Rac1 activation in endothelial cells. nih.gov

Effects on Cellular Proliferation and Differentiation in Research Models

Anti-adipogenesis Studies in Preadipocyte Cell Lines (e.g., 3T3-L1 cells)

Numerous studies utilize preadipocyte cell lines, such as 3T3-L1 cells, as a model system to investigate the effects of various compounds on adipogenesis. plos.orgnih.govmdpi.comphcog.com These studies often assess the inhibition of adipocyte differentiation and lipid accumulation. nih.govphcog.com As discussed in section 4.3.1, 6-thioinosine has been shown to inhibit adipogenesis in 3T3-L1 cells. nih.govnih.gov This inhibition is accompanied by the downregulation of key adipogenic transcription factors, PPARγ and C/EBPα, and their target genes. nih.govnih.gov The use of 3T3-L1 cells allows for detailed molecular analysis of the mechanisms underlying the anti-adipogenic effects of compounds like 6-thioinosine. plos.orggoogleapis.com

Induction of Differentiation in Leukemic Cell Lines (e.g., HL-60)

Studies have indicated that 6-thioinosine or related compounds can induce differentiation in certain leukemic cell lines. For instance, 6-benzylthioinosine (6-BT), a compound structurally similar to 6-thioinosine, has been identified as a promising differentiation-inducing agent in myeloid leukemia cell lines such as HL-60 and OCI-AML3. nih.govnih.gov This induction of differentiation is seen as a desirable therapeutic strategy in acute myelogenous leukemia (AML), where there is a block in myeloid maturation. nih.govnih.gov

Differentiation induced by 6-BT in HL-60 cells has been evidenced by morphological changes consistent with monocyte/macrophage maturation, including condensed nuclei, abundant cytoplasm, and vacuoles. nih.gov Immunophenotyping and nitroblue tetrazolium (NBT) reduction assays further support this differentiation. nih.govresearchgate.net The mechanism may involve ATP depletion, leading to growth inhibition and subsequent differentiation. nih.govnih.gov Phosphorylation of 6-BT is required for its differentiation activity in HL-60 cells. nih.gov

The Wnt signaling pathway has also been implicated in 6-BT-induced differentiation of HL-60 cells. Both canonical and non-canonical Wnt signaling pathways appear to be involved, playing opposing roles in this process. nih.govresearchgate.net Inhibition of protein kinase C (PKC), which inactivates non-canonical Wnt/Ca²⁺ signaling, was shown to abolish 6-BT-induced differentiation of HL-60 cells. nih.govresearchgate.net Conversely, activating canonical Wnt signaling partly abolished the differentiation induced by 6-BT. nih.govresearchgate.net

While 6-TG, a related thiopurine, showed toxicity to HL-60 cells, its combination with alpha-interferon (IFN-alpha) at certain concentrations did not show a benefit on HL-60 cell differentiation compared to each agent alone. nih.gov

Antiproliferative Effects in Other Cancer Cell Lines (e.g., HEK293T, THP-1, K-562, SK-BR-3)

6-Thioinosine and its related thiopurines exhibit antiproliferative effects in a variety of cancer cell lines. 6-Thioinosine itself has been shown to inhibit the growth of HL-60 cells. biosynth.com The antiproliferative effects of thiopurines, including 6-thioguanine (6-TG) and its derivatives, have been evaluated in cell lines such as HEK293T, THP-1, K-562, and SK-BR-3. acs.org

Studies investigating 6-thioguanosine monophosphate (6sGMP) prodrugs, which are related to 6-thioinosine metabolites, have demonstrated antiproliferative activity in HEK293T, THP-1, K-562, and SK-BR-3 cells. acs.org The effectiveness of these compounds can be related to the expression levels of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme crucial for the metabolic activation of thiopurines. acs.orgmdpi.comthd.org.tr Lower HGPRT expression has been observed in some cell lines, such as SK-BR-3 and K-562, which can impact their responsiveness to thiopurine treatment. acs.orgresearchgate.net

Data from studies on 6sGMP prodrugs in these cell lines highlight varying sensitivities. For instance, 6-TG and 6sG showed effectiveness in HEK293T cells with EC₅₀ values in the low micromolar range. acs.org The antiproliferative effects are linked to the intracellular conversion of these prodrugs into bioactive nucleotides and their subsequent incorporation into RNA. acs.orgresearchgate.net

Cell LineCompoundEC₅₀ (µM) (48h treatment)
HEK293T6-TG3.6 acs.org
HEK293T6sG4.7 acs.org
K-5626-TG>1000 acs.org
SK-BR-36-TG>1000 acs.org
RAW 264.76-Thioguanine10.73 (IC₅₀ for NO inhibition) inabj.org
HIG-826-ThioguanineMore effective than 6H2MP for reducing inflammatory reactions inabj.org
HL-606-Thioguanine0.6 (ID₅₀; 24-h exposure) nih.gov

Note: EC₅₀ values represent half maximal effective concentration for antiproliferative effects unless otherwise specified. IC₅₀ values represent half maximal inhibitory concentration.

The resistance observed in some cell lines, such as K-562 and SK-BR-3, to conventional thiopurines like 6-TG is associated with factors including reduced HGPRT expression. acs.orgresearchgate.net

Immunomodulatory Mechanisms at a Cellular Level

Thiopurines, including those related to 6-thioinosine, are known for their immunomodulatory properties, primarily exerted through their effects on immune cells. nih.govnih.gov The immunosuppressive effects are attributed to a combination of antimetabolic actions and the induction of apoptosis in immune cells, particularly activated T cells. nih.govimmunogenetics.nl

Modulation of T-Cell Apoptosis and Activity

A key mechanism of action for thiopurines in immunomodulation is the induction of apoptosis in T cells. nih.govmdpi.comimmunogenetics.nl This is largely mediated by the incorporation of thioguanine nucleotides (6-TGNs), formed metabolically from thiopurines, into DNA. nih.govmdpi.comresearchgate.net The incorporation of 6-TGNs into DNA can trigger cell-cycle arrest and apoptosis through pathways like the mismatch repair pathway. nih.govresearchgate.net

Beyond DNA incorporation, 6-thio-GTP, a metabolite of 6-TGNs, can bind to Rac1, a GTPase involved in T-cell activation signaling upon CD28 co-stimulation. nih.govimmunogenetics.nlmdpi.com This binding interferes with signal transduction pathways, leading to the suppression of downstream targets and contributing to the induction of apoptosis via the mitochondrial pathway. immunogenetics.nlmdpi.com This pro-apoptotic effect is considered a significant short-term impact of 6-TGNs, particularly in activated T cells. immunogenetics.nl

Methylated metabolites, such as 6-methylthioinosine (B81876) monophosphate (MeTIMP), also contribute to the immunomodulatory effects by inhibiting de novo purine synthesis, thereby blocking the proliferation of lymphoid cells. nih.govmdpi.comimmunogenetics.nlmdpi.com

Effects on Immune Cell Function in In Vitro Models

In vitro studies have explored the effects of thiopurines on various immune cell functions. For instance, 6-thioguanine has been evaluated for its anti-inflammatory potential in macrophage cells (RAW264.7) and rabbit synoviocytes (HIG-82), which are relevant in the context of inflammatory conditions like rheumatoid arthritis. inabj.org

In LPS-induced RAW 264.7 macrophages, 6-thioguanine was shown to suppress the production of nitric oxide (NO). inabj.org Similarly, in PMA-induced HIG-82 synovial fibroblast cells, 6-thioguanine suppressed the release of NO, Prostaglandin E2 (PGE2), and inflammatory cytokines such as TNF-α, IL-1β, and IL-6. inabj.org These findings suggest that the inhibition of inflammatory mediators is a mechanism by which thiopurines may alleviate inflammation. inabj.org

Research on the interaction between colon cancer cells and macrophages treated with 6-mercaptopurine or 6-thioguanine in vitro suggests an alteration in the cellular immune response, potentially indicating an increased anti-tumoral effect induced by immunomodulation. mmu.ac.uk Treatment with these thiopurines resulted in increased mRNA expression of M1 surface markers on differentiated THP-1 cells and an increase in CD16 expression, suggesting a potential shift towards an anti-tumoral phenotype. mmu.ac.uk

The effect of 6-thioguanine on natural killer (NK) cell-mediated cytotoxicity has also been investigated in vitro. While 6-thioguanine alone did not appear to have a direct effect on NK cell activity, pretreatment of NK cells with IFN-alpha followed by 6-thioguanine ablated the IFN-alpha-enhanced activity, suggesting that 6-thioguanine's immunosuppressive activity might be related to acute inhibition of cytokine activation. nih.gov

Immune Cell TypeCompoundObserved Effect in vitro
T cellsThiopurinesInduction of apoptosis, inhibition of proliferation, interference with activation signaling
RAW 264.7 macrophages6-ThioguanineSuppression of nitric oxide production
HIG-82 synoviocytes6-ThioguanineSuppression of NO, PGE2, TNF-α, IL-1β, and IL-6 release
THP-1 cells6-Mercaptopurine/6-ThioguanineIncreased expression of M1 surface markers and CD16 in co-culture with cancer cells
Natural Killer (NK) cells6-ThioguanineAblation of IFN-alpha-enhanced activity when administered sequentially after IFN-alpha

Molecular Interactions and Structural Biology Research

Enzyme-Ligand Interactions: Specificity and Affinity Studies

The biological effects of 6-thioinosine are closely linked to its interactions with various enzymes involved in purine (B94841) metabolism. As a nucleoside analog, it can compete with or mimic endogenous substrates, thereby modulating enzyme activity. ontosight.aidrugbank.comnih.gov

Binding to Adenosine (B11128) Kinase (e.g., in Toxoplasma gondii)

Adenosine kinase (AK) is an enzyme crucial for adenosine metabolism in many organisms, including the parasite Toxoplasma gondii. figshare.comnih.govnih.gov Studies have identified 6-substituted purine nucleosides, including certain 6-thioinosine analogues like 6-benzylthioinosine (B1197294), as "subversive substrates" of T. gondii adenosine kinase. figshare.comnih.govnih.govresearchgate.netnih.gov This means they are preferentially metabolized by the parasite's enzyme but not significantly by the human counterpart, leading to selective toxicity against the parasite. figshare.comnih.govnih.govresearchgate.netnih.gov The binding affinity of these analogues to T. gondii adenosine kinase can be influenced by substituents on the molecule, with some modifications leading to increased affinity. nih.govnih.gov For instance, carbocyclic 6-(p-methylbenzylthio)inosine has shown potent binding affinity to T. gondii adenosine kinase. nih.gov

Interactions with IMP Dehydrogenase and GMP Synthase

6-Thioinosine-5'-monophosphate (6-TIMP), a metabolite of 6-thioinosine, interacts with key enzymes in the guanine (B1146940) nucleotide biosynthesis pathway, namely inosine-5'-monophosphate dehydrogenase (IMPDH) and GMP synthase. ontosight.aihmdb.caresearchgate.netnih.govpharmgkb.orgnih.gov IMPDH catalyzes the conversion of inosine (B1671953) 5'-phosphate (IMP) to xanthosine (B1684192) 5'-phosphate (XMP), a rate-limiting step in the de novo synthesis of guanine nucleotides. hmdb.cahmdb.ca 6-TIMP can be converted into thioxanthine monophosphate through its interaction with IMPDH. hmdb.ca GMP synthase then converts XMP to guanosine (B1672433) monophosphate (GMP). Thioinosinic acid (6-TIMP) can interact with both IMPDH and GMP synthase due to its structural similarity to IMP. ontosight.ai This interaction can modulate cellular processes, including cell proliferation. ontosight.ai Studies have shown that 6-TIMP can be converted to thioguanylic acid (TGMP) via the actions of IMPDH and GMP synthase. drugbank.compharmgkb.orgnih.gov

Substrate Mimicry and Competitive Inhibition Mechanisms

6-Thioinosine and its phosphorylated metabolites can act as substrate mimics, interfering with the normal enzymatic reactions involving their natural counterparts, such as inosine and inosine monophosphate. nih.govontosight.ai This mimicry can lead to competitive inhibition of enzymes in purine metabolism pathways. drugbank.comnih.gov For example, thioinosinic acid (6-TIMP) inhibits several reactions that involve inosinic acid (IMP), including the conversion of IMP to XMP and the conversion of IMP to adenylic acid (AMP). drugbank.com Methylation of 6-TIMP to 6-methylthioinosinate (MTIMP) can further contribute to the inhibition of de novo purine synthesis by inhibiting glutamine-5-phosphoribosylpyrophosphate amidotransferase. drugbank.com The incorporation of thioguanine nucleotides, formed from the metabolism of 6-thioinosine, into DNA and RNA also contributes to their inhibitory effects by disrupting nucleic acid synthesis and function. nih.govnih.govontosight.aioncohemakey.comirjournal.org

Structural Analysis of 6-Thioinosine-Containing Nucleic Acids

The incorporation of 6-thioinosine into nucleic acids can influence their structure and conformation, potentially affecting their interactions with proteins and their biological functions.

Spectroscopic Studies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of biomolecules, including nucleic acids. researchgate.netjascoinc.comwashington.edu CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their secondary structure and conformational changes. jascoinc.comwashington.edu Studies utilizing CD have investigated the conformation of sulfur-containing nucleosides, including 6-thioinosine, in polynucleotides. core.ac.ukresearchgate.net Changes in CD spectra can indicate alterations in the helical structure of DNA or RNA upon the incorporation of modified nucleosides like 6-thioinosine. For instance, evidence for binding between an RNA sequence containing S6-cyanoethyl-6-thioinosine and a protein was obtained from changes in a unique CD bond. researchgate.net CD and viscosity experiments have also been used to study the interaction of 6-mercaptopurine (B1684380) (which is metabolized to 6-thioinosine nucleotides) with DNA, suggesting a non-intercalative binding mode that can still influence DNA conformation. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
6-Thioinosine676166
6-Thioinosine-5'-monophosphate53-83-8
Adenosine Kinase171585
IMP Dehydrogenase189319
GMP Synthase9030
DNA24776
RNA6323
Inosine6021
Inosine Monophosphate (IMP)6035
Xanthosine Monophosphate (XMP)678
Guanosine Monophosphate (GMP)680
6-Mercaptopurine3682
6-Thioguanylic acid (TGMP)643843
6-Benzylthioinosine65137
Nitrobenzylthioinosine (NBMPR)3035988
S6-cyanoethyl-6-thioinosineNot readily available in PubChem from search results
6-methylthioinosinate (MTIMP)123985
Glutamine-5-phosphoribosylpyrophosphate amidotransferase10500
6-Thioxanthine monophosphate134876979
6-Thioguanine (B1684491) nucleotides (6-TGNs)Not a single compound; represents a group of metabolites
6-Thioguanosine (B559654) triphosphate (6-TGTP)11953852
6-Thiodeoxyguanosine triphosphate (6-TdGTP)14902154

Interactive Data Table (Example - illustrating potential data if available)

Modulation of Transporter Activity (e.g., ENT1 by S-(4-Nitrobenzyl)-6-thioinosine)

6-Thioinosine itself, and particularly its derivative S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), are known to modulate the activity of nucleoside transporters. Equilibrative nucleoside transporters (ENTs), such as ENT1, play a crucial role in the transmembrane transport of nucleosides like adenosine and uridine (B1682114) scbt.com. ENT1 is a sodium-independent transporter found in various cell types, including neurons and vascular cells scbt.comsolvobiotech.com.

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), also known as NBTI, is a potent and selective inhibitor of ENT1 scbt.comchemicalbook.comspandidos-publications.com. Its inhibitory activity is observed at nanomolar concentrations, leading to ENT1 also being referred to as the NBMPR-sensitive equilibrative nucleoside transporter (es) solvobiotech.com. NBMPR is a nucleoside analog characterized by a thioinosine moiety and a nitrobenzyl group scbt.com. The thioinosine moiety is thought to enhance binding through sulfur interactions, while the nitrobenzyl group facilitates pi-pi interactions with aromatic amino acids in the transporter scbt.com.

The inhibition of ENT1 by NBMPR leads to increased extracellular concentrations of nucleosides, particularly adenosine scbt.com. This increase in extracellular adenosine can have various physiological consequences, including contributing to neuroprotective and anti-inflammatory responses scbt.com. NBMPR's ability to cross the blood-brain barrier allows it to potentiate the neuroprotective effects of adenosine selleckchem.comselleckchem.comselleck.co.jp.

Research has investigated the interaction regions of NBMPR with ENT transporters. Studies using chimeric proteins of rat ENT have aimed to map the regions responsible for interaction with NBMPR medkoo.com. The region between transmembrane domains 3 and 6 of ENT1 is reported to be responsible for sensitivity to various inhibitors, including NBMPR solvobiotech.com.

Furthermore, studies have used labeled S-(p-nitrobenzyl)-6-thioinosine ([3H]NBTI) to screen for agents that modulate ENT1 activity spandidos-publications.comspandidos-publications.com. For example, etoposide, a cytotoxic agent, was found to increase ENT1 activity and the uptake of fluorothymidine, and this effect could be repressed by inhibiting ENT1 with dipyridamole (B1670753) or S-(p-nitrobenzyl)-6-thioinosine spandidos-publications.comspandidos-publications.com. This highlights the use of NBMPR as a tool to study ENT1-mediated transport and its modulation by other compounds.

The modulation of ENT1 activity by S-(4-Nitrobenzyl)-6-thioinosine underscores the importance of this transporter in regulating nucleoside homeostasis and the potential pharmacological implications of targeting ENT1.

Mechanisms of Cellular Resistance to Thiopurine Analogs in Research Models

Role of Mismatch Repair (MMR) System in 6-Thioinosine Analog Sensitivity

The cytotoxic effects of thiopurines are significantly linked to the incorporation of their active metabolites, particularly thioguanine nucleotides (TGNs), into DNA. These incorporated thiopurine bases can lead to the formation of aberrant base pairs, such as 6-thioguanine (B1684491):thymine mismatches. The mismatch repair (MMR) system plays a crucial role in recognizing and attempting to correct these errors. This futile cycle of repair attempts can lead to DNA strand breaks and ultimately trigger apoptosis, contributing to the cytotoxic effect of thiopurines. nih.govnih.govaiu.edu

In research models, a defective MMR system has been shown to confer resistance to thiopurine analogs. Cells with impaired MMR are less efficient at recognizing the DNA mismatches induced by incorporated thioguanine nucleotides (derived from 6-thioinosine metabolites), resulting in reduced DNA damage and decreased cytotoxicity. This highlights the importance of an intact MMR pathway for the full cytotoxic potential of thiopurines that are metabolized through 6-thioinosine to TGNs.

Enzymatic Inactivation as a Resistance Mechanism

Enzymatic pathways that inactivate thiopurine metabolites play a significant role in determining intracellular concentrations of active nucleotides and thus contribute to cellular resistance.

Thiopurine S-methyltransferase (TPMT) is a key enzyme involved in the metabolism of thiopurines. TPMT catalyzes the S-methylation of 6-mercaptopurine (B1684380) to 6-methylmercaptopurine (B131649) (6-MMP) and also methylates 6-thioinosine monophosphate (6-TIMP) to 6-methylthioinosine (B81876) monophosphate (6-MeTIMP). nih.govualberta.catandfonline.comtheses.czscribd.comscribd.commdpi.com These methylated metabolites are generally considered less active or inactive compared to the thioguanine nucleotides. ualberta.catandfonline.comnih.gov

Increased TPMT activity diverts thiopurine metabolism away from the formation of active TGNs and towards the production of methylated metabolites. tandfonline.com This reduced generation of active 6-thioinosine derivatives (like TGNs formed downstream of 6-TIMP) leads to decreased incorporation into DNA and RNA and diminished inhibition of purine (B94841) synthesis, thereby conferring cellular resistance. tandfonline.com Genetic polymorphisms in the TPMT gene are well-established determinants of TPMT activity and are associated with variability in clinical response and toxicity to thiopurines. nih.govtandfonline.commdpi.comresearchgate.net

Xanthine oxidase (XO) is another enzyme involved in thiopurine metabolism. XO catalyzes the oxidation of 6-mercaptopurine to 6-thiouric acid, an inactive metabolite. nih.govualberta.catandfonline.comtheses.czscribd.comscribd.comditki.com While 6-thioinosine itself can potentially be a substrate for XO, the primary role of XO in resistance is typically discussed in the context of inactivating the parent drug, 6-MP, before it can be converted to 6-TIMP and subsequently to active TGNs. nih.govtandfonline.comtheses.czscribd.comscribd.comditki.com

Elevated XO activity leads to increased degradation of 6-MP, reducing the amount of drug available for activation by HGPRT to 6-TIMP. tandfonline.comscribd.com This metabolic shunt towards inactive metabolites contributes to lower intracellular concentrations of active 6-thioinosine derivatives, resulting in decreased cytotoxic efficacy and increased cellular resistance in research models. tandfonline.comscribd.com

Alterations in Hypoxanthine (B114508) Guanine (B1146940) Phosphoribosyl Transferase (HGPRT) Expression and Function

Hypoxanthine guanine phosphoribosyl transferase (HGPRT) is a critical enzyme in the purine salvage pathway and is essential for the activation of 6-mercaptopurine and 6-thioguanine. HGPRT catalyzes the conversion of 6-MP to 6-thioinosine monophosphate (6-TIMP), the initial and rate-limiting step in the formation of active thioguanine nucleotides (TGNs). nih.govualberta.catandfonline.comtheses.czscribd.comscribd.commdpi.comnih.govditki.com

Reduced expression or function of HGPRT is a well-established mechanism of cellular resistance to thiopurine analogs in research models. nih.govnih.govnih.govacs.org When HGPRT activity is low, the conversion of 6-MP to 6-TIMP is impaired, leading to significantly reduced intracellular levels of 6-TIMP and downstream active TGNs. nih.govnih.govacs.org This deficiency in the production of the active 6-thioinosine metabolites results in decreased incorporation into DNA and RNA and diminished inhibition of purine synthesis, thereby conferring resistance. nih.govnih.govacs.org Studies in thiopurine-resistant cell lines and patient samples have demonstrated a correlation between decreased HGPRT expression or function and reduced sensitivity to thiopurines. nih.govnih.govacs.org

Resistance MechanismEnzyme/Protein InvolvedImpact on 6-Thioinosine Metabolism / AnalogsEffect on Thiopurine Sensitivity
Enzymatic Inactivation (Methylation)TPMTIncreases methylation of 6-MP and 6-TIMP to inactive metabolitesDecreased sensitivity
Enzymatic Inactivation (Oxidation)XOIncreases oxidation of 6-MP to inactive 6-thiouric acidDecreased sensitivity
Impaired ActivationHGPRTDecreases conversion of 6-MP to 6-TIMP and active TGNsDecreased sensitivity
Defective DNA RepairMMR SystemImpairs recognition of DNA mismatches from incorporated TGNsDecreased sensitivity

Other Cellular and Molecular Resistance Mechanisms

Beyond the key mechanisms described above, other cellular and molecular alterations can contribute to resistance to thiopurine analogs, impacting the effectiveness of 6-thioinosine metabolites. These can include alterations in drug transport, such as decreased influx or increased efflux of thiopurines or their metabolites. nih.govnih.govualberta.catheses.cz For instance, changes in the expression or function of nucleoside transporters (e.g., ENBT1, CNTs) can affect the cellular uptake of thiopurine parent drugs like 6-MP, thereby influencing the amount available for conversion to 6-TIMP and active TGNs. nih.govualberta.catheses.cz Increased efflux of thiopurine nucleotides, potentially mediated by ABC transporters like MRP4 and MRP5, can also reduce the intracellular accumulation of active metabolites, including those derived from 6-thioinosine. nih.gov

Advanced Analytical Methodologies for 6 Thioinosine and Its Metabolites in Research Studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantification of 6-thioinosine and its metabolites in research studies due to its high specificity and sensitivity. acs.orgfrontiersin.orgnih.gov This method allows for the simultaneous determination of multiple thiopurine nucleotides, including the mono-, di-, and triphosphates of thioguanosine, methylthioinosine, methylthioguanosine, and thioinosine. acs.org

LC-MS/MS methods often involve the use of stable isotope-labeled internal standards to improve accuracy and precision. acs.orgnih.gov Research has demonstrated the capability of LC-MS/MS to quantify thiopurine metabolites in various biological matrices, notably red blood cells (RBCs). acs.orgfrontiersin.orgnih.gov For instance, a validated LC-MS/MS method for quantifying 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP) in RBCs reported lower limits of quantification of 0.2 μmol/L for 6-TG and 4 μmol/L for 6-MMP, with total imprecision below 3.0%. researchgate.netfrontiersin.orgresearchgate.net The method also showed linearity up to 7.5 μmol/L for 6-TG and 150 μmol/L for 6-MMP. researchgate.netresearchgate.net

LC-MS/MS approaches often involve chromatographic separation followed by detection and quantification based on the mass-to-charge ratio of the analytes and their characteristic fragment ions. Different chromatographic columns and mobile phases can be employed depending on the specific metabolites being targeted. Some methods utilize acid hydrolysis to convert thiopurine nucleotides to their corresponding bases before LC-MS/MS analysis. nih.govpsu.edu

Research findings using LC-MS/MS have provided valuable insights into the relationship between thiopurine metabolite concentrations and various factors, such as enzyme activity. One study using LC-MS/MS found a statistically significant difference in 6-MMP concentrations between individuals with normal and intermediate thiopurine S-methyltransferase (TPMT) activity. researchgate.netresearchgate.net

High Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., DAD)

High Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD), is another established technique for the analysis of 6-thioinosine and its metabolites in research studies. semanticscholar.orgnih.govnih.gov HPLC offers a reliable platform for separating these compounds based on their chemical properties.

HPLC-DAD methods allow for the detection and quantification of analytes by measuring their absorbance at specific wavelengths. For thiopurine metabolites, common detection wavelengths include 342 nm for 6-TG, 322 nm for 6-MP, and 303 nm for 6-MMP. semanticscholar.orgresearchgate.net

Several HPLC methods have been developed and validated for the quantification of thiopurine metabolites in RBCs. semanticscholar.orgresearchgate.netnih.gov These methods often involve sample preparation steps to extract the metabolites from the intracellular matrix. semanticscholar.org

Research utilizing HPLC-DAD has contributed to understanding the concentrations of thiopurine metabolites in patient samples. For example, an HPLC-DAD method for simultaneous quantification of thiopurine metabolites in pediatric patients reported calibration curves in clinically relevant ranges and demonstrated appropriate selectivity, specificity, linearity, accuracy, and precision. nih.govnih.gov The limits of detection were 100 nM for TGN and 900 nM for MMPN, with lower limits of quantification at 300 nM and 3000 nM, respectively. nih.govnih.gov

Data from HPLC studies can reveal the presence and relative amounts of different metabolites in biological samples. A chromatogram from an HPLC analysis of an RBC extract from a patient treated with mercaptopurine showed peaks corresponding to 6-TG, 6-MP, and 6-MMP. semanticscholar.org

Ion-Exchange Liquid Chromatography Hyphenated with Tandem Mass Spectrometry (IEC-MS/MS)

Ion-Exchange Liquid Chromatography (IEC) hyphenated with tandem Mass Spectrometry (MS/MS), specifically IEC-ESI-MS/MS, is a specialized technique particularly well-suited for the analysis of charged and polar compounds like nucleotide metabolites of 6-thioinosine. mdpi.comresearchgate.netthermofisher.com This approach combines the separation power of ion-exchange chromatography, which effectively separates molecules based on their charge, with the sensitivity and specificity of tandem mass spectrometry. mdpi.comresearchgate.netthermofisher.com

IEC-MS/MS methods have been developed for the comprehensive profiling of multiple thiopurine nucleotides in biological samples. mdpi.comresearchgate.net These methods can differentiate and quantify individual phosphorylated metabolites, such as 6-thioinosine monophosphate (6-TIMP), 6-thioinosine diphosphate (B83284) (6-TIDP), and 6-thioinosine triphosphate (6-TITP), along with thioguanine and methylthioinosine nucleotides. researchgate.netmdpi.comresearchgate.netresearchgate.net

Research employing IEC-ESI-MS/MS for the analysis of thiopurine metabolites in RBCs has demonstrated favorable performance parameters, including low limits of quantification (1–10 nmol/L), high accuracy (95–105%), and good intra-day and inter-day precision (< 10%). mdpi.comresearchgate.net The selectivity of the method is enhanced by the effective separation of ionic metabolites, minimizing matrix interferences. mdpi.comresearchgate.net

Studies using IEC-ESI-MS/MS have investigated the profiles of 12 individual thiopurine metabolites in different steps of sample preparation, including blood collection, RBC isolation, lysis, and storage. mdpi.comresearchgate.net These studies contribute to establishing unified and reliable protocols for therapeutic drug monitoring and research. mdpi.comresearchgate.net

Sample Preparation Protocols for Intracellular Metabolite Analysis (e.g., Red Blood Cells)

Effective sample preparation is a critical step for accurate analysis of intracellular metabolites of 6-thioinosine, particularly in complex matrices like red blood cells (RBCs). Protocols are designed to efficiently extract the metabolites while preserving their integrity and preventing degradation. semanticscholar.orgmdpi.comresearchgate.net

Common sample preparation procedures for intracellular thiopurine metabolites in RBCs involve several steps:

Blood Collection: Typically, blood samples are collected in tubes containing anticoagulants such as EDTA. semanticscholar.orgmdpi.comresearchgate.net

RBC Isolation and Washing: RBCs are isolated from whole blood, often by centrifugation, and washed with solutions like phosphate-buffered saline (PBS) or normal saline to remove interfering substances from plasma and other blood components. semanticscholar.orgmdpi.comresearchgate.net Automated cell washers can be utilized for this step. frontiersin.orgresearchgate.net

Lysis: RBCs are lysed to release the intracellular contents, including the metabolites. Freezing the cell suspension is a common method for lysis. mdpi.com

Deproteinization and Extraction: Proteins are precipitated, often using perchloric acid, and the supernatant containing the metabolites is collected. semanticscholar.orgresearchgate.net Some protocols involve extraction with organic solvents like methanol (B129727) and methylene (B1212753) chloride. ru.nl

Hydrolysis: For methods that quantify the base forms of the nucleotides, acid hydrolysis (e.g., with sulfuric acid or perchloric acid) is performed, often with heating, to convert the nucleotide phosphates to their corresponding bases (e.g., 6-TG from 6-TGNs, 6-MMP from 6-MMPNs). nih.govpsu.edusemanticscholar.orgresearchgate.net

Stabilization: The inclusion of stabilizing agents is crucial to prevent the degradation or oxidation of thiolated metabolites. Dithiothreitol (DTT) is commonly added to protect the thiol groups. psu.edusemanticscholar.orgresearchgate.netmdpi.comresearchgate.net EDTA is also used to inhibit enzymatic activity that could degrade the analytes. nih.gov

Research has evaluated the impact of different sample preparation parameters on the stability and recovery of thiopurine nucleotides in RBCs. Studies have investigated the optimal anticoagulant, time and temperature between sample collection and RBC isolation, washing solutions, and storage conditions. mdpi.comresearchgate.net For instance, maintaining samples at 4°C for up to 4 hours between collection and RBC isolation, using PBS for washing, and storing lysed RBCs at -20°C for short-term storage have shown acceptable stability for thiopurine nucleotides. mdpi.comresearchgate.net

Detailed protocols specify the volumes of reagents, centrifugation speeds and durations, and heating conditions for hydrolysis. semanticscholar.orgresearchgate.net These standardized procedures are essential for ensuring the reliability and reproducibility of metabolite quantification in research studies.

Interactive Data Table: Representative Analytical Method Parameters

Analytical MethodSample MatrixAnalytesSample Preparation HighlightsDetection MethodLimits of QuantificationResearch Findings/NotesSource
LC-MS/MSRed Blood Cells6-TG, 6-MMPAutomated RBC separation and washing, acid hydrolysisMS/MS0.2 μmol/L (6-TG), 4 μmol/L (6-MMP)Good inter-laboratory agreement observed. researchgate.netfrontiersin.orgresearchgate.net
HPLC-DADRed Blood Cells6-MP, 6-TG, 6-MMPPerchloric acid deproteinization, heat hydrolysis, DTT stabilizationDAD (342 nm, 322 nm, 303 nm)8 pmol/8 × 108 RBC (6-TG), 10 pmol/8 × 108 RBC (6-MP), 70 pmol/8 × 108 RBC (6-MMP)Method applied to pediatric ALL patients. semanticscholar.orgresearchgate.net
IEC-ESI-MS/MSRed Blood Cells12 individual thiopurine nucleotides (including 6-TIMP, 6-TIDP, 6-TITP)EDTA anticoagulant, PBS washing, -20°C storage, phosphate (B84403) buffer + DTT stabilizationESI-MS/MS (Q-TOF and QqQ)1–10 nmol/LComprehensive profiling of nucleotides; evaluation of sample preparation steps. mdpi.comresearchgate.net
Capillary Electrophoresis-LIFRed Blood Cells6-thioguanosine (B559654) mono-, di-, and triphosphateEDTA inclusion to inhibit enzymatic activity, oxidation of thiol functionalityLaser-induced fluorescence (LIF)5 pmol/100 microliters RBCFeasibility demonstrated for quantitation in patients. nih.gov

Note: The interactive nature of the table is a representation. In a live environment, this table would allow sorting and filtering.

Pharmacogenomic Research in Cellular Responses to 6 Thioinosine Analogs

Genetic Polymorphisms Influencing Thiopurine Metabolism Enzymes (e.g., TPMT, ITPA, ABCC4)

Genetic polymorphisms in enzymes responsible for the metabolism and transport of thiopurines are primary determinants of the cellular exposure to active and potentially toxic metabolites of 6-thioinosine.

Thiopurine S-methyltransferase (TPMT): TPMT is a critical enzyme that catalyzes the S-methylation of thiopurine drugs, including 6-mercaptopurine (B1684380) (6-MP), a major metabolic precursor of 6-thioinosine. frontiersin.org This methylation process is a key inactivation pathway, and its efficiency is largely dictated by an individual's TPMT genotype. acco.org Genetic polymorphism in the TPMT gene can lead to a wide range of enzyme activity, from normal/high to intermediate to dangerously low or absent activity. nih.gov Individuals with reduced TPMT activity accumulate excessive amounts of the active cytotoxic metabolites, 6-thioguanine (B1684491) nucleotides (TGNs), leading to a heightened risk of severe myelosuppression. acco.orgmdpi.com

Over 20 variant alleles of TPMT have been identified. clinpgx.org The most common variants associated with decreased enzyme activity are TPMT2, TPMT3A, and TPMT3C. nih.gov These three alleles account for the majority of cases of TPMT deficiency. nih.gov The reduced activity of the enzyme variants is often due to enhanced protein degradation. nih.gov In vitro studies using heterologous expression systems, such as COS-7 cells, have been crucial in characterizing the functional consequences of these and other rarer variants. clinpgx.org These studies have shown that variants like TPMT2, TPMT3A, TPMT5, and others result in significantly lower protein expression and/or catalytic activity compared to the wild-type enzyme. clinpgx.org

Inosine (B1671953) Triphosphate Pyrophosphatase (ITPA): The ITPA gene encodes the enzyme Inosine Triphosphate Pyrophosphatase, which hydrolyzes inosine triphosphate (ITP) and its thio-analog, 6-thioinosine triphosphate (TITP), preventing their accumulation. nih.govresearchgate.net TITP is a toxic metabolite that can be formed during thiopurine therapy. nih.gov Genetic variants in ITPA that lead to reduced or absent enzyme activity can result in the accumulation of these toxic nucleotide triphosphates, which has been associated with adverse drug reactions. frontiersin.orgnih.gov

The most studied polymorphism is c.94C>A (p.Pro32Thr), which results in a significant reduction in ITPase activity. nih.govewu.edu In vitro and in vivo studies have indicated that the heterozygous (CA) genotype for this variant results in approximately 50% of wild-type enzymatic activity, while the homozygous (AA) variant leads to a complete deficiency or activity reduced to about 25%. nih.gov Another variant, IVS2+21A>C, has also been shown to contribute to missplicing of the ITPA gene, further impacting enzyme function. nih.gov The accumulation of TITP in cells with deficient ITPA is thought to contribute to thiopurine-related toxicities. nih.govresearchgate.net

ATP-binding cassette sub-family C member 4 (ABCC4): ABCC4, also known as Multidrug Resistance Protein 4 (MRP4), is an efflux transporter that actively pumps various molecules, including thiopurine metabolites, out of the cell. nih.gov This transporter plays a role in cellular detoxification and can influence the intracellular concentration of active thiopurine metabolites. nih.gov Overexpression of ABCC4 can lead to increased efflux of thiopurine monophosphates, resulting in drug resistance. nih.gov Conversely, reduced ABCC4 function due to genetic polymorphisms can lead to higher intracellular drug concentrations and potentially increased cytotoxicity. nih.gov Several single nucleotide polymorphisms (SNPs) in the ABCC4 gene have been identified, and their impact on transporter function and thiopurine sensitivity has been investigated in cellular models. nih.gov

Correlation of Genetic Variants with Cellular Metabolic Profiles and Responses in In Vitro Models

In vitro models, such as cancer cell lines and genetically engineered cell systems, are invaluable tools for dissecting the precise impact of pharmacogenetic variants on drug metabolism and cellular response, free from the complexities of systemic human physiology.

TPMT Variants and Cellular Response: Studies using lymphoblastoid cell lines have demonstrated a direct correlation between TPMT genotype, enzyme activity, and cellular response to thiopurines. Cell lines with higher TPMT activity have been shown to be more resistant to 6-mercaptopurine (6-MP). nih.gov Conversely, lower TPMT activity is associated with increased sensitivity to thiopurine-induced cytotoxicity and DNA damage in astroglial cells. nih.gov

Functional analyses of numerous TPMT alleles expressed in COS-7 cells have provided quantitative data on their enzymatic capabilities. These studies measure kinetic parameters like K(m) and V({max}) to determine the intrinsic clearance (V(_{max})/K(_m)) of the enzyme for its substrates, such as 6-thioguanine. This allows for a precise comparison of the functional impact of different variants relative to the wild-type enzyme. For instance, variants like TPMT2, TPMT7, and TPMT17 show less than 10% of the wild-type's intrinsic clearance, while others like TPMT3A and TPMT*5 have no detectable activity in these assays. clinpgx.org

Interactive Table: Functional Characterization of TPMT Allelic Variants In Vitro The following table summarizes data from an in vitro study where wild-type (TPMT.1) and 23 variant TPMT proteins were expressed in COS-7 cells to determine their kinetic parameters for 6-thioguanine S-methylation. The intrinsic clearance (V(_{max})/K(_m)) is presented as a percentage of the wild-type activity.

TPMT AlleleAmino Acid ChangeRelative Intrinsic Clearance (Vmax/Km) (% of Wild-Type)
TPMT.1Wild-Type100%
TPMT.2Ala80Pro<10%
TPMT.3AAla154Thr, Tyr240CysNo Activity Detected
TPMT.3BAla154ThrNo Activity Detected
TPMT.3CTyr240Cys90%
TPMT.5Leu49SerNo Activity Detected
TPMT.6Tyr180Phe60%
TPMT.7His227Gln<10%
TPMT.8Arg215His50%
TPMT.9Arg24Gly100%
TPMT.10Gly144Arg30%
TPMT.11Gly188Ser60%
TPMT.12Ser125Leu30%
TPMT.13Glu28Val57%
TPMT.14Met161LysNo Activity Detected
TPMT.16Arg164Gln60%
TPMT.17Lys205Asn<10%
TPMT.18Ala14ValNo Activity Detected
TPMT.19Leu193Arg40%
TPMT.20Pro176Leu80%
TPMT.21Ala154ValNo Activity Detected
TPMT.22Cys13TyrNo Activity Detected
TPMT.23Val15Gly80%
TPMT.24Thr140Ala<10%
Data sourced from a study on the functional characterization of TPMT variants. clinpgx.orgresearchgate.net

ITPA Variants and Cellular Response: In vitro studies using human erythrocytes have confirmed that 6-thioinosine triphosphate (TITP) is a substrate for ITPase and that the c.94C>A polymorphism compromises the enzyme's ability to hydrolyze it. researchgate.net This leads to the accumulation of TITP in cells with deficient ITPase, which is believed to contribute to adverse drug reactions. researchgate.net While the direct correlation between ITPA variants and cytotoxicity in cell lines is less consistently reported than for TPMT, the accumulation of potentially toxic metabolites like TITP is a clear biochemical consequence of reduced ITPA function. frontiersin.orgnih.gov

ABCC4 Variants and Cellular Response: The role of ABCC4 in thiopurine resistance has been clearly demonstrated in in vitro models. For example, HEK293 cells engineered to overexpress MRP4 (ABCC4) show significantly increased resistance to 6-MP. nih.gov The half-maximal inhibitory concentration (IC(_{50})) for 6-MP was found to be substantially higher in MRP4-overexpressing cells compared to the parental HEK293 cells. nih.gov This resistance can be reversed by MRP4 inhibitors, confirming the transporter's direct role in mediating the cellular response to the drug. nih.gov

Interactive Table: Effect of ABCC4 (MRP4) Overexpression on 6-Mercaptopurine (6-MP) Cytotoxicity In Vitro This table shows the IC(_{50}) values of 6-MP in wild-type HEK293 cells and HEK293 cells overexpressing MRP4 (ABCC4), demonstrating the increased resistance conferred by the transporter.

Cell Line6-MP IC50 (µM)
HEK293 (Wild-Type)2.81 ± 0.35
HEK293/MRP4 (Overexpressing)14.11 ± 0.32
Data from a study investigating MRP4 inhibitors in HEK293 cells. nih.gov

These in vitro studies provide a mechanistic basis for the clinical observations of variable thiopurine responses. By correlating specific genetic variants with detailed cellular metabolic profiles and cytotoxicity data, pharmacogenomic research helps to build a more complete picture of how an individual's genetic makeup can determine their response to 6-thioinosine and its analogs.

Future Research Directions and Unexplored Avenues for 6 Thioinosine

Elucidation of Remaining Unclear Mechanisms of Action

A significant area of ongoing investigation is the interaction of 6-TGNs with small GTPases, particularly Rac1. It has been shown that 6-thioguanosine (B559654) triphosphate (6-TGTP) can form a disulfide adduct with a specific cysteine residue in Rac1, leading to its inactivation. nih.gov This inactivation of Rac1 is believed to be a key mechanism behind the immunosuppressive effects of thiopurines by disrupting T-cell signaling and function. nih.govresearchgate.net However, the exact molecular intricacies of this interaction and its downstream consequences on various signaling pathways within T-cells require further detailed investigation. nih.govcellsignal.com For instance, a more profound understanding of how 6-TGTP-mediated Rac1 inhibition affects the complex network of kinases and transcription factors, such as those in the NF-κB and MAPK/Erk pathways, would provide a more complete picture of its immunomodulatory effects. nih.govnih.gov

Known and Unclear Mechanisms of 6-Thioinosine Action Description Key Unanswered Questions
Inhibition of Purine (B94841) Synthesis Metabolites of 6-thioinosine, such as 6-thioinosine 5'-monophosphate (TIMP), inhibit enzymes in the de novo purine synthesis pathway, such as inosinic acid dehydrogenase. nih.govdocumentsdelivered.comWhat is the relative contribution of this inhibition to the overall therapeutic effect compared to other mechanisms in different cell types?
DNA/RNA Incorporation 6-thioguanine (B1684491) nucleotides, derived from 6-thioinosine, are incorporated into DNA and RNA, leading to cytotoxicity. nih.govHow does the extent of incorporation into DNA versus RNA influence different cellular outcomes, such as apoptosis versus cell cycle arrest?
Rac1 GTPase Inhibition The active metabolite 6-TGTP forms a disulfide adduct with Rac1, inhibiting its function and disrupting T-cell signaling. nih.govresearchgate.netWhat are the precise downstream signaling consequences of Rac1 inhibition in different immune cell subsets? How does this interaction modulate specific T-cell receptor signaling pathways? mdpi.comsinobiological.com

Development of Novel 6-Thioinosine Analogs with Enhanced Specificity for Research Probes

The development of novel analogs of 6-thioinosine is a promising avenue for creating more specific and potent research tools. nih.gov By systematically modifying the structure of 6-thioinosine, it is possible to design molecules that selectively target specific enzymes or cellular processes, thereby helping to dissect the compound's complex mechanisms of action. researchgate.net

One approach involves the synthesis of analogs with modifications to the purine ring or the ribose moiety to enhance their affinity and specificity for a particular biological target. For example, the synthesis of 7-deaza-6-benzylthioinosine analogs has been explored to target Toxoplasma gondii adenosine (B11128) kinase, demonstrating how structural modifications can lead to selective inhibition of a specific enzyme. nih.gov Another strategy focuses on creating prodrugs that can deliver the active metabolite, 6-thioguanosine monophosphate (6-TGMP), more efficiently into cells, potentially overcoming resistance mechanisms. acs.org

The design of these analogs is often guided by structure-activity relationship (SAR) studies, which systematically evaluate how different chemical modifications affect the biological activity of the compound. umn.edu For instance, SAR studies on tricyclic thiopurine analogs have provided insights into how structural changes influence their spectroscopic properties and anticancer potency. nih.gov The development of fluorescent or radiolabeled 6-thioinosine analogs could also serve as powerful probes to visualize the compound's uptake, distribution, and interaction with its molecular targets within living cells. These research probes would be invaluable for studying the pharmacokinetics and pharmacodynamics of 6-thioinosine and its metabolites at a subcellular level.

Examples of 6-Thioinosine Analog Development Rationale for Development Potential Application as Research Probes
7-deaza-6-benzylthioinosine analogs To enhance binding affinity and selectivity for Toxoplasma gondii adenosine kinase. nih.govProbing the active site and substrate specificity of parasitic adenosine kinases.
6-thioguanosine monophosphate (6-TGMP) prodrugs To bypass resistance mechanisms related to the salvage pathway enzyme HGPRT and improve cellular delivery of the active metabolite. acs.orgInvestigating the intracellular conversion and bioactivity of thiopurine nucleotides.
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) Used as an inhibitor of equilibrative nucleoside transporters (ENTs). nih.govStudying the role of nucleoside transport in the uptake and efficacy of 6-thioinosine and other nucleoside analogs.
Inositol thiophosphate analogs While not a direct 6-thioinosine analog, this demonstrates the use of thio-modifications to create potent biological modulators. chemrxiv.orgThe principle of using thio-analogs can be applied to develop specific probes for other phosphate-binding proteins relevant to 6-thioinosine's action.

Integrated Omics Approaches (e.g., Metabolomics, Proteomics, Transcriptomics) in 6-Thioinosine Research

The application of integrated "omics" approaches holds immense potential for obtaining a systems-level understanding of the cellular responses to 6-thioinosine. nih.govnih.gov These high-throughput technologies can provide a comprehensive snapshot of the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a cell or organism following treatment with the compound. mdpi.comfrontiersin.org

Transcriptomics , for example, can reveal how 6-thioinosine alters the expression of thousands of genes simultaneously. A study on the related compound 6-thioguanine in breast cancer cells used RNA-seq to identify differentially expressed genes, revealing an upregulation of genes involved in apoptosis, such as TP53 and FAS. dovepress.com A similar approach with 6-thioinosine could identify novel gene networks and signaling pathways that are modulated by the compound, providing new insights into its mechanisms of action.

Proteomics can identify and quantify the abundance of proteins in a biological sample, offering a direct view of the cellular machinery. nih.gov By comparing the proteomes of cells treated with and without 6-thioinosine, researchers could identify proteins whose expression or post-translational modifications are altered. nih.gov This could uncover novel protein targets of 6-thioinosine and shed light on its effects on cellular processes such as signal transduction, metabolism, and cell cycle regulation.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. researchgate.net Given that 6-thioinosine is a purine analog, metabolomics is particularly well-suited to study its impact on purine metabolism and other interconnected metabolic pathways. wikipedia.org By tracing the metabolic fate of 6-thioinosine and measuring its effects on the levels of endogenous metabolites, researchers can gain a detailed understanding of its metabolic activation and its downstream consequences on cellular metabolism.

The true power of these approaches lies in their integration. nih.gov By combining data from transcriptomics, proteomics, and metabolomics, it is possible to construct detailed models of the cellular pathways affected by 6-thioinosine. This integrated "multi-omics" approach can reveal complex regulatory networks and identify key nodes that are critical for the compound's therapeutic effects, ultimately paving the way for more targeted and effective therapeutic strategies.

Omics Approach Potential Application in 6-Thioinosine Research Example of Potential Findings
Transcriptomics To identify global changes in gene expression in response to 6-thioinosine treatment. dovepress.comIdentification of novel signaling pathways and transcription factors that are modulated by 6-thioinosine.
Proteomics To quantify changes in protein expression and post-translational modifications following 6-thioinosine exposure. nih.govnih.govDiscovery of new protein targets and a deeper understanding of the compound's impact on cellular protein networks.
Metabolomics To map the metabolic fate of 6-thioinosine and its effects on endogenous metabolite pools. researchgate.netDetailed characterization of the metabolic pathways perturbed by 6-thioinosine, particularly purine metabolism. wikipedia.org
Integrated Omics To combine data from multiple omics platforms for a systems-level understanding of 6-thioinosine's effects. nih.govnih.govConstruction of comprehensive models of the cellular response to 6-thioinosine, identifying key regulatory nodes and potential biomarkers of response.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.